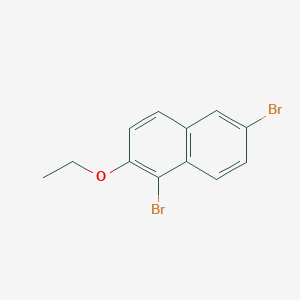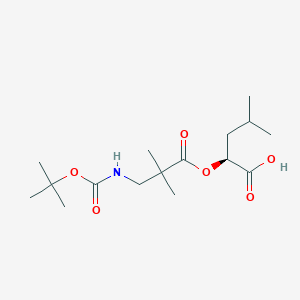
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine is an organic compound with the molecular formula C12H8ClF3N. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
準備方法
The synthesis of 2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine typically involves the reaction of 2-chloro-6-methylpyridine with a trifluoromethylating agent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst to facilitate the cross-coupling of the pyridine derivative with a trifluoromethylated phenylboronic acid . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere .
化学反応の分析
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation can lead to the formation of pyridine N-oxide derivatives.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, forming biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine has several scientific research applications:
作用機序
The mechanism of action of 2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine and its derivatives often involves interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biological pathways . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
類似化合物との比較
2-Chloro-6-methyl-4-(2-(trifluoromethyl)phenyl)pyridine can be compared with other trifluoromethylated pyridine derivatives, such as:
2-Chloro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the methyl group at the 6-position.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluorine atom instead of chlorine, which can alter its reactivity and biological activity.
4-(Trifluoromethyl)pyridine: Lacks the chlorine and methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
The unique combination of the trifluoromethyl group and the chlorine atom in this compound imparts distinct chemical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C13H9ClF3N |
|---|---|
分子量 |
271.66 g/mol |
IUPAC名 |
2-chloro-6-methyl-4-[2-(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H9ClF3N/c1-8-6-9(7-12(14)18-8)10-4-2-3-5-11(10)13(15,16)17/h2-7H,1H3 |
InChIキー |
SVZVMJAFQAXKBP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)Cl)C2=CC=CC=C2C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Phenyl-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13090397.png)





![6,7-Dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B13090451.png)

![2-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13090464.png)
![tert-Butyl 6-bromospiro[chroman-4,4'-piperidine]-1'-carboxylate](/img/structure/B13090469.png)
![tert-Butyl 4-(bromomethyl)-5-chloro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13090470.png)



